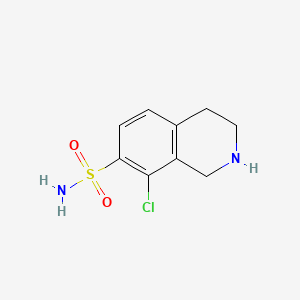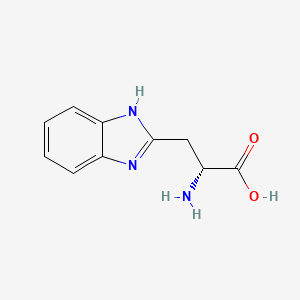![molecular formula C18H11B B1201482 7-Bromobenz[a]anthracene CAS No. 32795-84-9](/img/structure/B1201482.png)
7-Bromobenz[a]anthracene
概要
説明
Synthesis Analysis
The synthesis of 7-Bromobenz[a]anthracene and its derivatives involves bromination reactions that introduce a bromine atom into the benz[a]anthracene structure. This modification is pivotal for further chemical transformations and for studying the compound's carcinogenicity and mutagenicity. Che and Yang (1987) reported an improved synthesis method for 5-methylbenz(a)anthracene, a related compound, involving a bromination step that yields 5-bromomethylbenz(a)anthracene with high efficiency. This method highlights the importance of bromination in synthesizing specific benz[a]anthracene derivatives (Che & Yang, 1987).
Molecular Structure Analysis
The introduction of a bromine atom into benz[a]anthracene leads to significant changes in its molecular structure, affecting its chemical behavior and biological activity. The presence of the bromine atom can influence the molecule's electronic distribution, altering its interaction with biological molecules.
Chemical Reactions and Properties
7-Bromobenz[a]anthracene undergoes various chemical reactions, highlighting its reactivity. The bromine atom in 7-Bromobenz[a]anthracene makes it more reactive than its parent hydrocarbon, leading to a range of chemical transformations. These reactions are crucial for understanding the compound's carcinogenic potential and for developing derivatives with specific biological activities.
Physical Properties Analysis
The bromination of benz[a]anthracene to form 7-Bromobenz[a]anthracene alters its physical properties, such as solubility, melting point, and stability. These changes are important for the compound's application in research and its environmental impact.
Chemical Properties Analysis
The chemical properties of 7-Bromobenz[a]anthracene, including its reactivity with nucleophiles, electrophiles, and its potential to undergo further functionalization, are of significant interest. The compound's ability to form covalent bonds with DNA, leading to mutagenic and carcinogenic effects, is a key area of study. Research by Dipple and Slade (1970, 1971) on the reactivity and carcinogenicity of various 7-bromomethylbenz[a]anthracene derivatives provides insight into the relationship between chemical structure, reactivity, and biological activity (Dipple & Slade, 1970), (Dipple & Slade, 1971).
科学的研究の応用
Carcinogenic and Mutagenic Properties : 7-Bromomethylbenz[a]anthracene has been identified as a powerful promoter of tumors initiated in mouse skin, demonstrating its effectiveness as a complete carcinogen. It also exhibits mutagenic properties in various strains, suggesting its role in DNA damage and mutation induction (Scribner & Scribner, 1980).
Tumorigenicity in Neonatal Mice : 7-Bromobenz[a]anthracene has been shown to be a potent carcinogen in neonatal mice, leading to the development of hepatocellular adenomas and carcinomas. This study also highlights its metabolism involving the formation of DNA adducts (Fu, Von Tungeln, Zhan, & Bucci, 1996).
DNA Repair in Human Lymphocytes : Research indicates that nondividing human lymphocytes damaged with 7-bromomethylbenz[a]anthracene undergo DNA repair, involving the removal of alkylation products from DNA. This study provides insights into cellular mechanisms for mitigating DNA damage caused by carcinogenic compounds (Lieberman & Dipple, 1972).
Chemical Reactivity and Carcinogenicity : Studies have compared the chemical reactivities of various derivatives of 7-bromomethylbenz[a]anthracene and found a relationship between their reactivity and their ability to initiate papilloma in mouse skin. This research aids in understanding how chemical structure influences carcinogenic potential (Dipple & Slade, 1970).
Metabolism by Liver Microsomes : Comparative studies on the metabolism of 7-bromobenz[a]anthracene by liver microsomes have been conducted, providing insight into the metabolic pathways and the formation of metabolites that might be responsible for its carcinogenic activity (Fu, Von Tungeln, Unruh, Ni, & Chou, 1991).
Liver Tumors and Protooncogene Mutations : Research demonstrates that 7-bromobenz[a]anthracene induces liver tumors in mice with specific mutations in the K-ras protooncogene. This finding is significant for understanding the genetic changes associated with carcinogen-induced tumors (Xia, Yi, Zhan, Von Tungeln, Hart, Heflich, & Fu, 1998).
Safety And Hazards
特性
IUPAC Name |
7-bromobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNWCDRODWMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186461 | |
| Record name | 7-Bromobenzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenz[a]anthracene | |
CAS RN |
32795-84-9 | |
| Record name | 7-Bromobenz[a]anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32795-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromobenzanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32795-84-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30995 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Bromobenzanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-benz(a)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-BROMOBENZANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8V4Q1J7L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

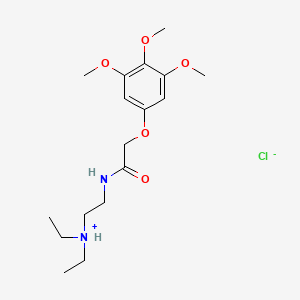
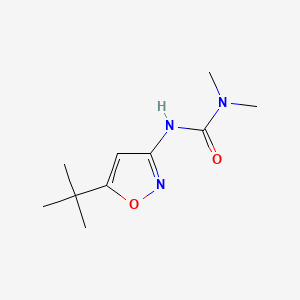
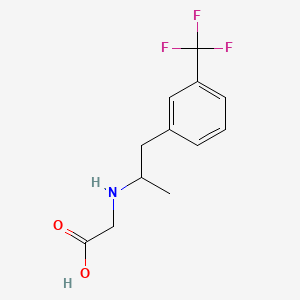
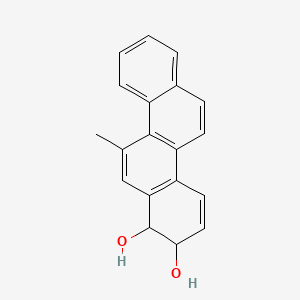
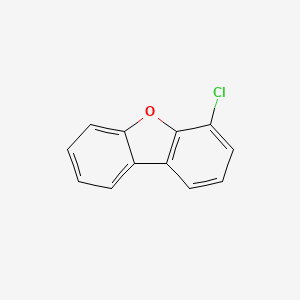
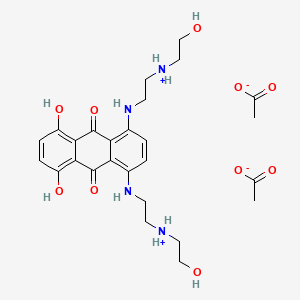
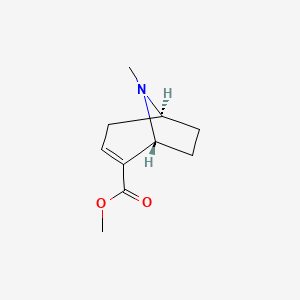
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
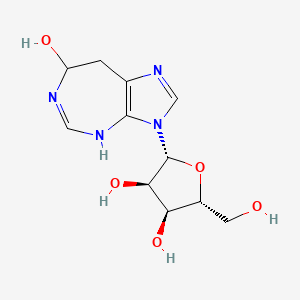
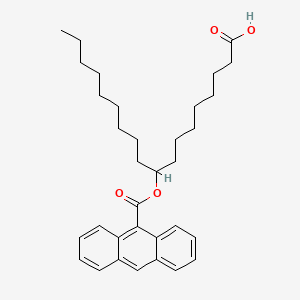
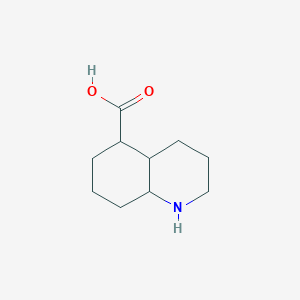
![2-{[2-(Acetyloxy)benzoyl]oxy}-3-phenylpropanoic acid](/img/structure/B1201418.png)
